molecular formula C8H8N2O3 B11721764 Methyl 3-carbamoylpyridine-2-carboxylate CAS No. 24195-06-0

Methyl 3-carbamoylpyridine-2-carboxylate

Cat. No.: B11721764
CAS No.: 24195-06-0
M. Wt: 180.16 g/mol
InChI Key: WUUPLYZWRLMKAT-UHFFFAOYSA-N
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Description

Methyl 3-carbamoylpyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with a carbamoyl group at the 3-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-carbamoylpyridine-2-carboxylate typically involves the reaction of 3-aminopyridine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-carbamoylpyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-carbamoylpyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 3-carbamoylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
  • 2-Methylpyridine-3-carboxylic acid
  • 3-hydroxy-2-methylpyridinecarboxylate

Comparison: Methyl 3-carbamoylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

CAS No.

24195-06-0

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 3-carbamoylpyridine-2-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)6-5(7(9)11)3-2-4-10-6/h2-4H,1H3,(H2,9,11)

InChI Key

WUUPLYZWRLMKAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C(=O)N

Origin of Product

United States

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